molecular formula C9H10N2O B13139837 3-Ethylbenzo[d]isoxazol-7-amine

3-Ethylbenzo[d]isoxazol-7-amine

Cat. No.: B13139837
M. Wt: 162.19 g/mol
InChI Key: RPQOOWWQDKOEMW-UHFFFAOYSA-N
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Description

3-Ethylbenzo[d]isoxazol-7-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylbenzo[d]isoxazol-7-amine typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes. Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents. These reactions are often catalyzed by metal catalysts such as copper(I) or ruthenium(II), although metal-free synthetic routes are also being explored .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and cost-effective catalysts is preferred to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

3-Ethylbenzo[d]isoxazol-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into its reduced form, potentially altering its biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-Ethylbenzo[d]isoxazol-7-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethylbenzo[d]isoxazol-7-amine involves its interaction with specific molecular targets. For example, it can inhibit the activity of bromodomain-containing proteins such as BRD4, which play a key role in the regulation of gene transcription. By binding to these proteins, the compound can disrupt their function and inhibit the expression of oncogenes, leading to anti-proliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylbenzo[d]isoxazol-7-amine
  • 3-Propylbenzo[d]isoxazol-7-amine
  • 3-Butylbenzo[d]isoxazol-7-amine

Uniqueness

3-Ethylbenzo[d]isoxazol-7-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-ethyl-1,2-benzoxazol-7-amine

InChI

InChI=1S/C9H10N2O/c1-2-8-6-4-3-5-7(10)9(6)12-11-8/h3-5H,2,10H2,1H3

InChI Key

RPQOOWWQDKOEMW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC2=C1C=CC=C2N

Origin of Product

United States

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